molecular formula MnO7P2-4 B147989 Manganese pyrophosphate CAS No. 53731-35-4

Manganese pyrophosphate

Cat. No.: B147989
CAS No.: 53731-35-4
M. Wt: 228.88 g/mol
InChI Key: JDEHDSCOURWIMY-UHFFFAOYSA-J
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Description

Manganese pyrophosphate (Mn₂P₂O₇) is an advanced inorganic material gaining significant traction in scientific research due to its exceptional structural stability and versatile electrochemical properties. Its primary research value lies in the field of energy storage, where it is investigated as a high-performance electrode material for supercapacitors and supercapatteries. The material's highly stable crystalline structure, attributed to strong covalent Mn–P₂O₇ bonding, ensures remarkable cycling stability with minimal capacity degradation during repeated charge-discharge cycles . Its open framework with interlinked channels facilitates rapid ion transport, while the presence of P₂O₇ groups enhances ionic conductivity, leading to efficient charge storage and delivery . Researchers are leveraging these properties to develop next-generation symmetric supercapacitors that achieve high energy density without compromising power output or longevity . Beyond energy storage, this compound serves as a valuable catalyst in environmental remediation studies. It plays an overlooked yet critical role in the abiotic transformation of higher aminopolyphosphonates (APPs), which are common complexing agents found in industrial effluents and wastewater. Trace levels of dissolved Mn(II) can catalyze the oxidation of these phosphonates by molecular oxygen, a process that must be carefully accounted for in biodegradation studies to avoid overestimating microbial activity . This catalytic activity makes it a compound of interest for designing advanced oxidation processes and understanding the environmental fate of persistent organic pollutants. The compound is also a key derivative in the thermal decomposition of manganese-based metal-organic frameworks (MOFs), providing a pathway to create tailored materials with optimized morphologies for specific applications . This product is intended for research purposes only.

Properties

IUPAC Name

manganese;phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEHDSCOURWIMY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MnO7P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886069
Record name Diphosphoric acid, manganese(4+) salt (1:1)
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Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53731-35-4
Record name Manganese pyrophosphate
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Record name Diphosphoric acid, manganese(4+) salt (1:1)
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Record name Diphosphoric acid, manganese(4+) salt (1:1)
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Record name Manganese diphosphate
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Record name MANGANESE PYROPHOSPHATE
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Preparation Methods

Stepwise Reaction Mechanism

The preparation of Mn₂P₂O₇ typically involves a three-step process: precursor synthesis, ion exchange, and high-temperature annealing. In the first step, phosphorus trichloride (PCl₃) is reacted with sodium sulfide (Na₂S) under controlled conditions to generate sodium hydrogen phosphate (Na₂HPO₄) intermediates. This reaction is highly sensitive to ambient temperature, with optimal yields achieved at 5°C to minimize side reactions such as the formation of Na₃HPO₄. The sodium ions are subsequently replaced by divalent manganese ions (Mn²⁺) in the presence of a soluble manganese salt (e.g., MnCl₂, MnSO₄), forming a manganese-containing precursor.

Role of Polyvinylpyrrolidone (PVP)

The addition of PVP during the ion-exchange step significantly influences particle morphology. At a weight ratio of 0.8:1:1 (precursor I : MnCl₂ : PVP), the dispersing agent reduces electrostatic attraction between growing crystals, yielding particles with an average size of 50–100 nm. Comparative studies demonstrate that deviations from this ratio—such as 0.8:1:0.2 (insufficient PVP) or 0.8:1:2.4 (excess PVP)—result in irregular agglomerates and reduced cycling stability (Table 1).

Table 1: Impact of PVP Concentration on Electrochemical Performance

PVP Ratio (precursor I : MnCl₂ : PVP)Discharge Capacity (1st cycle, mAh/g)Capacity Retention (200 cycles, %)
0.8:1:1864.655.8
0.8:1:0.2732.448.3
0.8:1:2.4698.942.7

Annealing Conditions and Crystallographic Evolution

Temperature-Dependent Phase Purity

Annealing the precursor II at 500–900°C under nitrogen atmosphere induces pyrolytic decomposition, forming crystalline Mn₂P₂O₇. X-ray diffraction (XRD) analysis reveals that temperatures below 600°C produce mixed phases of Mn₂P₂O₇ and unreacted Mn₃(PO₄)₂, while annealing at 700°C yields a single-phase material with a monoclinic structure (space group P2₁/c). Prolonged heating above 800°C leads to partial sintering, increasing particle size to 200–300 nm and reducing surface area from 45 m²/g to 18 m²/g.

Influence of Heating Rate

A gradual heating rate of 3°C/min ensures uniform thermal decomposition, preventing crack formation in the precursor matrix. Rapid heating (≥5°C/min) causes localized exothermic reactions, resulting in inhomogeneous crystallite growth and diminished electrochemical activity.

Comparative Analysis of Washing Protocols

Solvent Selection for Precursor Purification

The washing step is critical for removing residual sodium and chloride ions. For precursor I, absolute ethanol is preferred over aqueous solutions to prevent dissolution of Na₂HPO₄. In contrast, precursor II requires sequential washing with deionized water (to eliminate excess Mn²⁺) followed by ethanol to accelerate drying. Omission of ethanol in precursor II washing increases moisture content by 12%, adversely affecting annealing efficiency.

Electrochemical Performance and Application in Lithium-Ion Batteries

Charge-Discharge Behavior

When tested as a lithium-ion battery anode, Mn₂P₂O₇ prepared under optimal conditions exhibits a first-cycle discharge capacity of 864.6 mAh/g at 0.1 mA/g, surpassing graphite's theoretical limit (372 mAh/g). The material demonstrates a sloping voltage profile between 0.5–1.2 V vs. Li/Li⁺, indicative of a multi-step lithiation mechanism involving Mn²⁺/Mn³⁺ redox couples.

Cycle Life and Degradation Mechanisms

Capacity fade to 482.5 mAh/g after 200 cycles is attributed to partial amorphization of the pyrophosphate framework, as evidenced by post-cycled XRD patterns. Electron microscopy further reveals crack propagation in particles larger than 150 nm, emphasizing the importance of PVP-mediated size control .

Chemical Reactions Analysis

Types of Reactions: Manganese pyrophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide (H₂O₂) can oxidize manganese (II) to manganese (IV), forming manganese dioxide (MnO₂) as a brown precipitate .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in basic solutions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Reactions with other metal ions to form mixed-metal pyrophosphates.

Major Products:

Scientific Research Applications

Energy Storage Applications

Lithium-Ion Batteries

Manganese pyrophosphate is increasingly recognized as a promising material for use in lithium-ion batteries. Research indicates that it can serve as an effective cathode material due to its favorable electrochemical properties.

  • Electrode Performance : A study demonstrated that this compound prepared through a novel method exhibited a first-circle discharge capacity of 864.6 mAh/g at a current density of 0.1 mA/g, maintaining a capacity of 482.5 mAh/g after 200 cycles, showcasing excellent cycling stability and high capacity retention .
ParameterValue
First Circle Discharge Capacity864.6 mAh/g
Capacity after 200 cycles482.5 mAh/g
Current Density0.1 mA/g

This performance is attributed to the controlled synthesis methods that enhance the material's structural integrity and electrochemical behavior.

Catalytic Applications

Oxidation Reactions

This compound has been employed as a catalyst in various oxidation reactions, particularly in the conversion of benzene to phenol.

  • Catalytic Efficiency : In one study, this compound demonstrated a benzene conversion rate of 13.8% with a phenol selectivity of 85% when using hydrogen peroxide as the oxidant . This showcases its potential as an effective catalyst in organic synthesis.
Reaction TypeBenzene ConversionPhenol Selectivity
Oxidation with H2O213.8%85%

Electrocatalytic Applications

Water Oxidation

This compound is also being explored for its electrocatalytic properties, particularly in water oxidation reactions.

  • Electrocatalytic Activity : Recent studies have highlighted the efficiency of manganese phosphates in catalyzing oxygen evolution reactions (OER). The valency and atomic arrangement of manganese can be tuned to optimize catalytic activity under neutral conditions .
Catalyst TypeActivity Level
Manganese PhosphatesHigh

Case Study 1: this compound in Lithium-Ion Batteries

A comprehensive study focused on synthesizing this compound via a three-step method, which included mixing sodium sulfide and phosphorus trichloride followed by annealing. The resulting material showed promising results as an electrode for lithium-ion batteries, indicating its viability for large-scale production due to low raw material costs and high yields .

Case Study 2: Catalytic Oxidation of Benzene

In another investigation, this compound was utilized as a solid catalyst for the oxidation of benzene to phenol. The study reported significant conversion rates and selectivity, suggesting that this compound could be effectively used in industrial applications for organic synthesis .

Mechanism of Action

Manganese pyrophosphate can be compared with other similar compounds, such as iron pyrophosphate and zinc pyrophosphate. These compounds share similar structural features but differ in their chemical and physical properties:

Uniqueness of this compound: this compound stands out due to its high specific surface area, unique structural properties, and versatility in various applications. Its ability to form strong complexes and its catalytic properties make it a valuable compound in both scientific research and industrial applications .

Comparison with Similar Compounds

Key Insights :

  • Mn²⁺/Mn³⁺ redox activity in manganese pyrophosphate distinguishes it from Mg²⁺- or Ca²⁺-based pyrophosphates, which lack variable oxidation states .
  • Mixed-metal pyrophosphates (e.g., CaCuP₂O₇) exhibit enhanced functional diversity due to synergistic metal interactions .
Chemical and Catalytic Properties
Compound Redox Activity Catalytic Applications Stability References
Mn₂P₂O₇ High (Mn³⁺ → Mn²⁺) Water oxidation, oxidative degradation of organics Unstable above 25°C in aqueous pyrophosphate media
Mn₃(PO₄)₂·3H₂O Moderate (Mn²⁺ → Mn³⁺) Water oxidation catalyst Structural flexibility stabilizes Mn(III)
Mn(III)-Pyrophosphate Complexes Strong oxidant (E° ≈ +1.2 V vs. SHE) Degrades phenothiazine derivatives Disproportionates at high temperatures
Copper Pyrophosphate (Cu₂P₂O₇) Low redox activity Limited catalytic use Stable up to 500°C

Key Insights :

  • This compound outperforms copper pyrophosphate in redox-driven catalysis due to Mn³⁺'s oxidative power .
  • Mn(III)-pyrophosphate complexes rapidly degrade phenothiazines, whereas green oxidants (e.g., H₂O₂) require metal catalysts for similar efficiency .
Magnetic Properties
Compound Magnetic Moment (µB) Magnetic Ordering Notes References
Mn₂P₂O₇ ~4.9 µB/Mn²⁺ Antiferromagnetic below 25 K Strong exchange interactions between Mn²⁺ ions
Cu₂P₂O₇ ~1.7 µB/Cu²⁺ Paramagnetic Weak magnetic coupling due to d⁹ configuration
BaMnP₂O₇ ~5.2 µB/Mn²⁺ Complex helical ordering Influenced by Ba²⁺ lattice distortion

Key Insights :

  • Manganese pyrophosphates exhibit stronger magnetic moments than copper analogs due to Mn²⁺'s high-spin d⁵ configuration .
  • Structural modifiers (e.g., Ba²⁺ in BaMnP₂O₇) alter magnetic ordering pathways .

Key Insights :

  • In Deinococcus radiodurans, this compound likely contributes to oxidative stress resistance via Mn²⁺-phosphate granules .
  • Mn³⁺-pyrophosphate complexes exhibit higher neurotoxicity than Mn²⁺ forms, impacting neuronal cell viability .

Biological Activity

Manganese pyrophosphate (Mn2P2O7) is a compound that has garnered attention in various fields, particularly in biochemistry and medicine, due to its unique properties and biological activities. This article will explore the biological activity of this compound, including its antibacterial properties, potential as an oxidant, and implications in medical applications.

Overview of this compound

This compound is a manganese salt of pyrophosphoric acid. It is characterized by its stability in aqueous solutions and ability to act as an oxidizing agent. Its structure allows it to participate in various biochemical reactions, making it a subject of interest in pharmacological studies.

Antibacterial Activity

Recent studies have shown that manganese complexes exhibit significant antibacterial activity against various bacterial strains. For instance, manganese(III) pyrophosphate has been investigated for its potential to mimic the activity of catalase-peroxidase enzymes found in Mycobacterium tuberculosis. This property is crucial for developing new antituberculous drugs.

Case Study: Antibacterial Properties

A study demonstrated that manganese(III) pyrophosphate could effectively inhibit the enzyme InhA, which is vital for the survival of Mycobacterium tuberculosis. The inhibition was measured under various conditions, revealing that manganese(III) pyrophosphate acts as a potent oxidant, facilitating the generation of reactive oxygen species that can damage bacterial cells.

Run No.CoenzymeMn(III) Pyrophosphate Concentration% InhA Activity Remaining
1NADH200 μM43 ± 4
2NADH0 μM90 ± 12
3-200 μM86 ± 11
4NADH200 μM65 ± 10
5NADH200 μM102 ± 11

These results indicate that the presence of manganese(III) pyrophosphate significantly reduces InhA activity, suggesting its potential use in targeting tuberculosis bacteria .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Oxidative Stress Induction : Manganese(III) ions can generate reactive oxygen species (ROS), leading to oxidative stress within bacterial cells. This stress can damage cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
  • Inhibition of Enzymatic Activity : By mimicking natural enzyme substrates or cofactors, this compound can inhibit key enzymes involved in bacterial metabolism and replication .

Toxicity and Safety Profile

While manganese is an essential trace element necessary for various physiological functions, excessive exposure can lead to toxicity. A case study highlighted a patient receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure to manganese supplements. Symptoms included neurological disturbances such as tremors and dyskinesia, underscoring the importance of monitoring manganese levels in clinical settings .

Applications in Medicine

Given its biological activities, this compound holds promise for several medical applications:

  • Antimicrobial Treatments : Its effectiveness against bacterial pathogens makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections.
  • Oxidative Stress Research : this compound's ability to generate ROS can be leveraged in research studying oxidative stress-related diseases.
  • Drug Design : The compound's interactions with enzymes like InhA provide insights into designing inhibitors that could enhance therapeutic efficacy against tuberculosis .

Q & A

Q. What are the primary synthesis methods for manganese pyrophosphate (Mn₂P₂O₇), and how do experimental parameters influence crystallinity and phase purity?

Mn₂P₂O₇ is commonly synthesized via the Forced Hydrolysis and Reflux Condensation (FHRC) method, which allows control over nanoparticle size and composite formation (e.g., with α-Fe₂O₃). Key parameters include pH, temperature, and precursor ratios. For example, neutral media with sodium pyrophosphate are critical for stabilizing Mn²⁺ during synthesis . Alternative methods, such as co-precipitation or sol-gel routes, may introduce impurities if Mn³⁺ oxidation is not carefully managed .

Q. Which characterization techniques are essential for validating the structural and compositional properties of Mn₂P₂O₇?

Standard protocols include:

  • XRD : To confirm phase purity and crystallinity (e.g., distinguishing α- and β-NH₄MnP₂O₇ polymorphs) .
  • FTIR : To identify pyrophosphate (P₂O₇⁴⁻) ligand coordination modes .
  • SEM/EDAX : To assess morphology and elemental composition .
  • BET analysis : For surface area measurements in catalytic applications .

Q. How can researchers accurately quantify manganese content in Mn₂P₂O₇ during synthesis?

The GB/T 5686.1-2022 standard recommends potentiometric titration in a neutral medium with potassium permanganate. This method replaces outdated saturated sodium pyrophosphate solutions to improve accuracy. Reaction stoichiometry must account for Mn²⁺/Mn³⁺ oxidation states, validated via XPS or redox titration .

Q. What are the key applications of Mn₂P₂O₇ in catalysis and materials science?

Mn₂P₂O₇ is used as:

  • A catalyst for oxidative dehydrogenation of hydrocarbons due to its redox-active Mn centers .
  • A magnetic susceptibility standard owing to temperature-dependent magnetic transitions .
  • A photocatalytic composite (e.g., with α-Fe₂O₃) for degrading volatile organic compounds like p-xylene .

Advanced Research Questions

Q. How does the Jahn-Teller distortion in MnO₆ octahedra influence the optical and magnetic properties of Mn₂P₂O₇?

The [2 + 2 + 2] distortion in α-NH₄MnP₂O₇ (space group P21/c) creates elongated Mn-O bonds, enhancing visible-light absorption for pigment applications. This distortion is driven by pyrophosphate ligand flexibility, which stabilizes Mn³⁺ in a high-spin state. Comparative studies with β-polymorphs (P space group) reveal differences in framework tunnel dimensions, affecting thermal stability and magnetic behavior .

Q. What electrochemical insights explain the anomalous activation of Mn₂P₂O₇ in sodium-ion batteries?

Cyclic voltammetry (CV) of Na₂MnP₂O₇ shows three redox pairs (3.39/3.26, 3.82/3.65, and 4.02/3.77 V), attributed to Mn²⁺/Mn³⁺ transitions. Voltage hysteresis (~0.85 V vs. Fe analogs) arises from stronger Mn-O covalency and phase transformations during cycling. Ex-situ XRD and DFT calculations are critical for mapping intermediate phases and optimizing capacity retention .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Mn₂P₂O₇ composites?

Discrepancies often stem from variations in:

  • Surface acidity : Controlled by phosphate ligand coordination modes .
  • Mn oxidation states : XPS and EPR can differentiate Mn²⁺/Mn³⁺ ratios, which impact redox activity .
  • Composite interfaces : For α-Fe₂O₃/Mn₂P₂O₇, interfacial charge transfer efficiency depends on synthesis homogeneity .

Q. What are the challenges in assessing the environmental and biological safety of Mn₂P₂O₇?

While Mn₂P₂O₇ is considered low-toxicity, impurities (e.g., residual Mn³⁺) may pose risks. Regulatory gaps exist for:

  • ADME profiling : Data are lacking for Mn₂P₂O₇ metabolites in biological systems .
  • Long-term stability : Pyrophosphate ligands can hydrolyze in acidic conditions, releasing bioavailable Mn²⁺ .

Q. How does Mn₂P₂O₇ interact with biomolecules in vitro, and what implications does this have for biochemical assays?

Mn²⁺ from Mn₂P₂O₇ can act as a cofactor in enzymatic reactions (e.g., rubber biosynthesis with isopentenyl pyrophosphate). However, Mn³⁺-pyrophosphate complexes may interfere with spectrophotometric assays, requiring chelators like EDTA to suppress false signals .

Q. What thermodynamic models explain the stability of Mn(III)-pyrophosphate complexes in aqueous systems?

Mn(III)-pyrophosphate stability is pH-dependent, with log K values ~10–12 under neutral conditions. Disproportionation to Mn²⁺/Mn⁴⁺ occurs at low ligand concentrations, complicating environmental remediation studies. Kinetic models must account for ligand-to-metal ratios and redox buffers (e.g., citrate) .

Q. Methodological Recommendations

  • Contradiction Analysis : Cross-validate XRD and XPS data to resolve oxidation state ambiguities .
  • Data Reproducibility : Adhere to standardized titration protocols (GB/T 5686.1-2022) for Mn quantification .
  • Safety Protocols : Use chelating agents (e.g., pyrophosphate) to stabilize Mn species in biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Manganese pyrophosphate
Reactant of Route 2
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